molecular formula C9H12O2 B3053694 1-(Methoxymethoxy)-2-methylbenzene CAS No. 55359-65-4

1-(Methoxymethoxy)-2-methylbenzene

Cat. No. B3053694
CAS RN: 55359-65-4
M. Wt: 152.19 g/mol
InChI Key: QQIXDYXOUMABJF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Liquid-phase Oxidation

1-(Methoxymethoxy)-2-methylbenzene, a methylbenzene derivative, has been studied in the context of liquid-phase oxidation. Okada and Kamiya (1981) investigated the oxidation of methylbenzenes catalyzed by a cobalt(II) and copper(II) system in acetic acid, yielding benzyl acetates and benzaldehydes with high selectivities. This research highlights the compound's potential in producing valuable chemical intermediates (Okada & Kamiya, 1981).

Reductive Electrophilic Substitution

Azzena, Melloni, and Pisano (1993) utilized 1-2-Dimethoxy-3-methoxymethoxybenzene, a closely related compound, as a starting material in the transformation of a 1,2,3-trioxybenzene into various 1-oxy-2,3-dicarbobenzenes. Their work demonstrates the versatility of such compounds in organic synthesis, particularly in reductive electrophilic substitution reactions (Azzena, Melloni, & Pisano, 1993).

Anodic Oxidation for Cyclohexa-1,4-Dienes Synthesis

Barba, Chinchilla, and Gómez (1991) explored the anodic oxidation of methylbenzenes, including derivatives similar to 1-(Methoxymethoxy)-2-methylbenzene. Their research provided insights into producing cyclohexa-1,4-dienes, suggesting applications in synthesizing complex organic molecules (Barba, Chinchilla, & Gómez, 1991).

Applications in Li-ion Batteries

Pirnat, Gaberšček, and Dominko (2013) studied analogues of 1,2,4,5-tetramethoxybenzene, a molecule structurally related to 1-(Methoxymethoxy)-2-methylbenzene, for their potential use in Li-ion batteries. This research underlines the potential of such compounds in energy storage technologies (Pirnat, Gaberšček, & Dominko, 2013).

Biomass Proxy in Pyrolysis Studies

Vane and Abbott (1999) used methoxyphenols as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. This research suggests the utility of methylbenzene derivatives in understanding biomass conversion processes (Vane & Abbott, 1999).

Mechanism of Action

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Safety and Hazards

This involves detailing the potential risks associated with handling the compound. It can include information about toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential areas of future research or applications of the compound .

properties

IUPAC Name

1-(methoxymethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-8-5-3-4-6-9(8)11-7-10-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIXDYXOUMABJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397147
Record name 1-(methoxymethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55359-65-4
Record name 1-(methoxymethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% dispersion in mineral oil; 1.2 eq) in Et2O/DMF (5:1, 0.2M) a solution of o-cresol in Et2O (1 eq, 2M) was added dropwise over 15 min. A solution of MOMCl in Et2O (1.1 eq, 2M) was added and the mixture was stirred for 30 min then poured into H2O and extracted with Et2O. The combined organic extracts were washed with 1N NaOH, H2O and brine, dried over Na2SO4, filtered and evaporated in vacuo to give the title compound. The product was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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